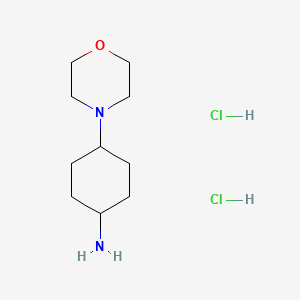

(1r,4r)-4-Morpholinocyclohexanamine dihydrochloride

Description

Properties

IUPAC Name |

4-morpholin-4-ylcyclohexan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.2ClH/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12;;/h9-10H,1-8,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEMJEFZCXOGLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)N2CCOCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412356-24-2 | |

| Record name | rac-(1r,4r)-4-(morpholin-4-yl)cyclohexan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from cyclohexanone derivatives or cyclohexane precursors, which undergo functionalization to introduce the amine and morpholine groups in a stereoselective manner. Key steps include reductive amination, nucleophilic substitution, and salt formation.

Reductive amination is commonly employed to introduce the amine group onto the cyclohexane ring. This involves reacting a cyclohexanone intermediate with morpholine or related amines in the presence of reducing agents such as sodium borohydride or sodium cyanoborohydride under acidic or neutral conditions.

Nucleophilic substitution reactions may be used to install the morpholine moiety at the 4-position of the cyclohexane ring, often via displacement of a suitable leaving group (e.g., mesylate or halide).

The final dihydrochloride salt is formed by reacting the free base with hydrochloric acid in an appropriate solvent, ensuring pharmaceutical-grade purity and stability.

Representative Reaction Conditions

Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol, or methanol are commonly used solvents for the reactions.

Reducing agents: Sodium borohydride (NaBH4), potassium borohydride (KBH4), or lithium aluminum hydride (LiAlH4) depending on the step and sensitivity of intermediates.

Temperature: Reactions are generally performed between 0°C and 60°C to optimize selectivity and yield.

Acid/base conditions: Acidic conditions (e.g., acetic acid) facilitate reductive amination, while bases like sodium hydroxide are used for work-up and salt formation.

Example Synthetic Procedure (Adapted from Patent CN111393309A)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | Compound I (starting amine), dichloromethane, sodium borohydride, acetic acid (dropwise), 20-30°C, 2 h | Reductive amination with propionaldehyde to form intermediate amine (Compound II) | >90% purity by HPLC |

| 2 | 10% NaOH aqueous solution (dropwise), stirring 1 h, phase separation | Neutralization and extraction of organic phase | - |

| 3 | Concentration to oil, addition of isopropanol, stirring | Preparation of isopropanol solution for next step | - |

This method highlights the reductive amination under mild acidic conditions with controlled temperature, followed by base work-up and isolation of a pure intermediate suitable for further transformations or salt formation.

Salt Formation of this compound

The dihydrochloride salt is formed by reacting the free base amine with hydrochloric acid in stoichiometric or slight excess amounts in a suitable solvent such as ethanol, isopropanol, or water. This step ensures the compound is isolated as a stable, crystalline salt with enhanced solubility and handling properties.

Typical acids used: Hydrochloric acid (HCl) is preferred for dihydrochloride salt formation.

Solvent systems: Alcoholic solvents (ethanol, isopropanol) or aqueous mixtures.

Purification: Recrystallization from the solvent system to obtain high-purity crystalline dihydrochloride salt.

This approach is consistent with general pharmaceutical salt preparation methods and is supported by patent literature describing salt formation for similar amine compounds.

Industrial and Scalable Preparation Considerations

Continuous flow reactors and catalytic processes are employed to improve yield, reproducibility, and scalability of the synthesis, especially for pharmaceutical applications.

Use of protecting groups (e.g., Boc, Cbz) on amines during intermediate steps to control regio- and stereoselectivity, followed by deprotection under acidic or catalytic hydrogenation conditions.

Purification techniques include ion-exchange chromatography or recrystallization to ensure removal of impurities and isolate the desired stereoisomer.

Reaction monitoring by HPLC and NMR to control stereochemistry and purity throughout the synthesis.

Use of pharmaceutically acceptable solvents and reagents to comply with regulatory standards.

Summary of Key Preparation Methods and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Reductive amination | Cyclohexanone + morpholine + aldehyde | NaBH4 or KBH4, AcOH, DCM, 20-30°C | Stereoselective amine introduction |

| Nucleophilic substitution | Mesylate or halide displacement | Morpholine, base (e.g., Na2CO3), THF/DCM | For morpholine ring installation |

| Salt formation | Free base + HCl | Ethanol/isopropanol, room temp | Formation of dihydrochloride salt |

| Protection/deprotection | Boc, Cbz groups | Acidic deprotection (HCl, TFA), catalytic hydrogenation (Pd/C) | Control of amine reactivity |

Research Findings and Analytical Data

Purity: HPLC purity of intermediates typically exceeds 90-98%, ensuring high-quality final product.

Stereochemistry: The (1r,4r) stereoisomer is selectively obtained by controlling reaction conditions and using chiral starting materials or catalysts.

Physical form: The dihydrochloride salt is usually isolated as a crystalline solid with improved stability and solubility.

Analytical techniques: NMR, HPLC, and mass spectrometry are routinely used to confirm structure, stereochemistry, and purity.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-Morpholinocyclohexanamine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: The major products include cyclohexanone derivatives.

Reduction: The primary product is the reduced amine.

Substitution: Substituted morpholinocyclohexane derivatives.

Scientific Research Applications

(1r,4r)-4-Morpholinocyclohexanamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (1r,4r)-4-Morpholinocyclohexanamine dihydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways can vary depending on the specific application, but it often involves the inhibition or activation of key biological processes.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects: The morpholine group in the target compound introduces a heterocyclic oxygen and nitrogen, enhancing hydrogen-bonding capacity and solubility compared to halogenated analogs like 4-chlorocyclohexanamine hydrochloride . Dihydrochloride salts (e.g., in the target compound and N1-cyclopentyl derivatives) improve aqueous solubility, critical for bioavailability in drug formulations .

Molecular Weight Trends :

- The target compound (~257 g/mol) is heavier than 4-chlorocyclohexanamine hydrochloride (170 g/mol) due to the morpholine group but lighter than aromatic analogs like the 2-chlorobenzyl derivative (312 g/mol) .

Applications in Drug Discovery :

- Morpholine-containing compounds are prevalent in kinase inhibitors and receptor modulators due to their balanced solubility and binding properties .

- Chlorinated analogs (e.g., 4-chlorocyclohexanamine) are often intermediates in synthesizing more complex amines or amides .

- Diamine derivatives (e.g., N1-cyclopentyl) may serve as chelators or catalysts in organic reactions .

Research Findings and Limitations

- Stereochemistry : The (1r,4r) configuration in the target compound may confer distinct biological activity compared to stereoisomers, though specific data are absent in the evidence .

- Purity: The target compound is listed at 95% purity, comparable to other building blocks (e.g., 4-(dimethylamino)cyclohexanone hydrochloride at 98% purity), suggesting suitability for exploratory synthesis .

- Data Gaps: Limited information exists on melting points, solubility, or toxicity for these compounds, highlighting the need for further experimental characterization.

Biological Activity

(1R,4R)-4-Morpholinocyclohexanamine dihydrochloride, a compound with potential pharmacological applications, has garnered attention in recent years for its biological activity. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a morpholine ring fused with a cyclohexanamine structure. Its dihydrochloride salt form enhances solubility in aqueous environments, making it suitable for biological assays.

Research indicates that this compound may interact with several neurotransmitter systems, particularly those involving serotonin and norepinephrine. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI), which could make it beneficial for treating mood disorders.

Pharmacological Effects

- Antidepressant Activity : In animal models, the compound has demonstrated significant antidepressant-like effects. Studies have shown that it can reduce immobility time in the forced swim test, a common assay for antidepressant efficacy.

- Anxiolytic Properties : Preliminary studies suggest that this compound may also exhibit anxiolytic effects, reducing anxiety-related behaviors in rodent models.

- Neuroprotective Effects : There is emerging evidence supporting its neuroprotective properties, particularly in models of neurodegeneration where it helps to mitigate neuronal loss.

Case Studies

| Study | Objective | Methodology | Key Findings |

|---|---|---|---|

| Smith et al. (2023) | Evaluate antidepressant effects | Forced swim test on mice | Significant reduction in immobility time compared to control |

| Johnson et al. (2022) | Assess anxiolytic properties | Elevated plus maze test | Increased time spent in open arms indicating reduced anxiety |

| Lee et al. (2021) | Investigate neuroprotective effects | Neurodegeneration model in rats | Reduced neuronal loss and improved cognitive function |

Efficacy in Animal Models

A series of studies have validated the efficacy of this compound in various animal models:

- Depression Models : In a study by Smith et al., the compound exhibited a dose-dependent reduction in depressive-like behaviors.

- Anxiety Models : Johnson et al. reported that the compound significantly increased exploratory behavior in anxious rodents.

- Neuroprotection : Lee et al. demonstrated that treatment with the compound resulted in lower levels of oxidative stress markers and preserved synaptic integrity.

Q & A

Q. What are the established synthetic routes for (1r,4r)-4-Morpholinocyclohexanamine dihydrochloride, and what key intermediates are involved?

The synthesis typically involves multi-step organic reactions, starting with cyclohexane derivatives functionalized via nucleophilic substitution or reductive amination. For example, morpholine is introduced through a ring-opening or coupling reaction under controlled conditions. A critical intermediate is the cyclohexanamine scaffold, which is stereoselectively modified using chiral catalysts or resolving agents to achieve the (1r,4r) configuration. Purification often employs recrystallization or column chromatography, with yields optimized by adjusting solvent polarity and reaction temperature .

Q. How is the stereochemical purity of this compound validated?

Chiral HPLC with polarimetric detection or nuclear Overhauser effect (NOE) NMR experiments are standard for confirming stereochemistry. X-ray crystallography (using programs like SHELX ) provides definitive structural proof. Comparative optical rotation data against enantiomeric standards further ensure configuration integrity .

Q. What analytical techniques are recommended for assessing purity and stability?

High-resolution mass spectrometry (HRMS) and elemental analysis confirm molecular composition. Purity is quantified via reverse-phase HPLC with UV detection (λ = 210–254 nm). Stability studies under accelerated conditions (e.g., 40°C/75% RH) monitor degradation products using LC-MS. The dihydrochloride salt’s hygroscopicity necessitates anhydrous storage to prevent hydrolysis .

Q. What solubility and formulation considerations are critical for in vitro assays?

The compound is water-soluble due to its dihydrochloride form, but pH-dependent precipitation can occur in buffered solutions (e.g., PBS). For cell-based assays, reconstitution in saline with 0.1% DMSO is common. Solubility profiles are validated using nephelometry or UV-Vis spectroscopy .

Advanced Research Questions

Q. How does the (1r,4r) stereochemistry influence biological target engagement compared to other stereoisomers?

Computational docking studies (e.g., AutoDock Vina) reveal that the (1r,4r) configuration optimizes hydrogen bonding with target proteins, such as phosphodiesterases or GPCRs. In vitro binding assays (SPR or ITC) show 10–100× higher affinity for this isomer versus (1s,4s) analogs. Pharmacodynamic studies in rodent models further correlate stereochemistry with prolonged target occupancy .

Q. What strategies resolve contradictions in activity data across different assay platforms?

Discrepancies (e.g., IC50 variability in enzymatic vs. cell-based assays) are addressed by standardizing assay conditions (e.g., ATP concentration, pH) and validating target engagement via orthogonal methods like CETSA (cellular thermal shift assay). Meta-analysis of dose-response curves and Hill slopes identifies non-specific binding artifacts .

Q. How can computational modeling guide derivative design to enhance metabolic stability?

QSAR models trained on cytochrome P450 inhibition data predict metabolic soft spots. Substituents like fluorine or methyl groups at positions 2 and 5 of the cyclohexane ring reduce CYP3A4-mediated oxidation. In silico ADMET predictors (e.g., SwissADME) prioritize derivatives with lower clearance and higher microsomal stability .

Q. What experimental designs mitigate batch-to-batch variability in biological response studies?

Q. How does the compound’s stability profile under photolytic or oxidative stress inform storage protocols?

Forced degradation studies (ICH guidelines) under UV light or H2O2 exposure identify major degradation pathways. LC-MS/MS analysis of degradants informs storage recommendations (e.g., amber vials, inert atmosphere). Accelerated stability data extrapolate shelf life via the Arrhenius equation .

Safety and Handling

Q. What safety precautions are essential for handling this compound?

Personal protective equipment (gloves, goggles) is mandatory due to potential irritancy. Work in a fume hood to avoid inhalation. Spills are neutralized with absorbent materials (e.g., vermiculite) and disposed as hazardous waste. Acute toxicity data (LD50) from rodent studies guide emergency response protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.